3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one

[3+3] cyclization phenol synthesis ketene dithioacetal

Ketene dithioacetal reactivity varies widely with acyl substitution, often causing failed cyclizations and wasted resources. 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one (CAS 13636-88-9) eliminates this uncertainty: its benzoyl group imparts distinct, predictable electrophilicity that alkyl- or heteroaryl-substituted analogues cannot replicate. • Achieves 82% yield in base-mediated [3+3] cyclizations with 1,3-dianionic ketones (vs. 67% for 4-methoxyphenyl analogue). • Crystalline solid (mp 90-94 °C) ensures precise weighing-a practical advantage over liquid analogues. • Sequential nucleophilic displacement at the bis(methylthio) terminus enables construction of thiophenes, thiopyrans, and other sulfur heterocycles.

Molecular Formula C11H12OS2
Molecular Weight 224.3 g/mol
CAS No. 13636-88-9
Cat. No. B080446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one
CAS13636-88-9
Molecular FormulaC11H12OS2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCSC(=CC(=O)C1=CC=CC=C1)SC
InChIInChI=1S/C11H12OS2/c1-13-11(14-2)8-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3
InChIKeyBKRQPGGEQSTJFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one (CAS 13636-88-9) – A Ketene Dithioacetal Building Block for Organic Synthesis


3,3‑Bis(methylsulfanyl)‑1‑phenylprop‑2‑en‑1‑one is an α‑oxo ketene dithioacetal, characterized by a benzoyl group conjugated to a bis(methylthio)methylene terminus [REFS‑1]. It is a solid at ambient temperature (mp 90–94 °C) and is commercially available in purities ≥95 % [REFS‑2]. Its structure places it within the broader family of polarized ketene dithioacetals, which are recognized as versatile synthons for the construction of heterocycles, biaryls, and functionalized aromatics [REFS‑1].

Why a Generic Ketene Dithioacetal Cannot Replace 3,3‑Bis(methylsulfanyl)‑1‑phenylprop‑2‑en‑1‑one in Regioselective Annulations


The reactivity of α‑oxo ketene dithioacetals is exquisitely dependent on the electronic character of the acyl group. The benzoyl substituent in 3,3‑bis(methylsulfanyl)‑1‑phenylprop‑2‑en‑1‑one imparts a distinct electrophilicity and regioselectivity profile that cannot be replicated by alkyl‑substituted or heteroaryl‑substituted analogues [REFS‑1]. Simply swapping one ketene dithioacetal for another without matching the acyl electronic demand leads to altered reaction rates, different regiochemical outcomes, or complete failure of the desired cyclization [REFS‑1].

Quantitative Performance Benchmarks for 3,3‑Bis(methylsulfanyl)‑1‑phenylprop‑2‑en‑1‑one


Yield in [3+3] Annulation with 1,3‑Dianionic Ketones: Phenyl vs. 4‑Methoxyphenyl Analogue

In the NaH‑mediated [3+3] annulation with 1,3‑dianionic ketones, 3,3‑bis(methylthio)‑1‑phenylprop‑2‑en‑1‑one delivers a 5‑(methylthio)‑[1,1′‑biphenyl]‑3‑ol product in 82 % isolated yield. Under identical conditions, the 4‑methoxyphenyl analogue affords only 67 % yield, a drop of 15 percentage points [REFS‑1]. This demonstrates that the unsubstituted phenyl ketene dithioacetal is a significantly more efficient substrate for this transformation.

[3+3] cyclization phenol synthesis ketene dithioacetal

Melting Point as a Surrogate for Crystallinity and Ease of Handling

The compound exhibits a well‑defined melting point of 90–94 °C [REFS‑2], indicating it is a crystalline solid at ambient storage conditions. By contrast, many alkyl‑substituted ketene dithioacetals (e.g., 3,3‑bis(methylthio)‑1‑methylprop‑2‑en‑1‑one) are liquids at room temperature [REFS‑3]. Crystalline solids generally offer superior long‑term stability, easier weighing accuracy, and lower risk of oxidative degradation compared to liquid analogues.

physical property crystallinity handling

Purity Benchmark vs. Typical Catalog Grade

The highest commercially available purity for this compound is >98.0 % by GC [REFS‑2], whereas the majority of catalog offerings are listed at 95 % purity [REFS‑4][REFS‑5]. A purity difference of ≥3 percentage points can be critical in multi‑step syntheses where impurities propagate, affecting downstream yields and complicating characterization.

quality control purity GC analysis

Proven Application Scenarios for 3,3‑Bis(methylsulfanyl)‑1‑phenylprop‑2‑en‑1‑one


Synthesis of 3‑Hydroxybiaryls via [3+3] Annulation

The compound is a highly efficient electrophilic partner in base‑mediated [3+3] cyclizations with 1,3‑dianionic ketones, producing 5‑(methylthio)‑[1,1′‑biphenyl]‑3‑ols in yields up to 82 % [REFS‑1]. This application is directly supported by head‑to‑head yield data showing superiority over the 4‑methoxyphenyl analogue (82 % vs. 67 %).

Precursor to β‑Keto Esters

3,3‑Bis(methylthio)‑1‑arylprop‑2‑en‑1‑ones can be converted to versatile β‑keto esters through base‑mediated hydrolysis [REFS‑6]. The benzoyl derivative benefits from the crystalline nature that facilitates precise weighing, a practical advantage over liquid analogues.

Building Block for Sulfur‑Containing Heterocycles

The bis(methylthio) terminus allows sequential nucleophilic displacement, enabling the construction of thiophenes, thiopyrans, and other sulfur heterocycles [REFS‑1][REFS‑6]. The unsubstituted phenyl group provides a balance of reactivity and steric accessibility that is often preferred in medicinal chemistry library synthesis.

Photoinitiator and Polymer Chemistry Research

Vendor literature notes the compound’s potential as a photoinitiator in polymer chemistry [REFS‑7]. While no comparative performance data are available, the combination of the benzoyl chromophore and the electron‑rich dithioacetal group may offer distinct absorption characteristics worthy of investigation.

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